BenchChemオンラインストアへようこそ!

6-(2,6-Difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine

Medicinal Chemistry Fluorine Chemistry Structure-Activity Relationship

6-(2,6-Difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine (CAS 1097078-33-5, MDL MFCD13660710) is a fluorinated benzodioxine derivative with the molecular formula C15H10F2O3 and a molecular weight of 276.23 g/mol. The compound comprises a 2,3-dihydro-1,4-benzodioxine core acylated at the 6-position with a 2,6-difluorobenzoyl group.

Molecular Formula C15H10F2O3
Molecular Weight 276.23 g/mol
CAS No. 1097078-33-5
Cat. No. B1420378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,6-Difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine
CAS1097078-33-5
Molecular FormulaC15H10F2O3
Molecular Weight276.23 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C15H10F2O3/c16-10-2-1-3-11(17)14(10)15(18)9-4-5-12-13(8-9)20-7-6-19-12/h1-5,8H,6-7H2
InChIKeyUWWFHJZRQCZMOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,6-Difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine (CAS 1097078-33-5): Procurement-Grade Structural and Physicochemical Baseline


6-(2,6-Difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine (CAS 1097078-33-5, MDL MFCD13660710) is a fluorinated benzodioxine derivative with the molecular formula C15H10F2O3 and a molecular weight of 276.23 g/mol. The compound comprises a 2,3-dihydro-1,4-benzodioxine core acylated at the 6-position with a 2,6-difluorobenzoyl group . It is commercially supplied as a research-grade building block (typical purity ≥95%) by multiple vendors including Biosynth (catalog XTB07833), CymitQuimica, Leyan, and Enamine, and is intended exclusively for laboratory research use . The 2,6-difluorobenzoyl motif is structurally distinct from the non-fluorinated, mono-fluorinated, and regioisomeric 3,5-difluorobenzoyl analogs that share the same benzodioxine scaffold .

Why 6-(2,6-Difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine Cannot Be Replaced by Other Benzodioxine-Benzoyl Analogs


The 2,6-difluorobenzoyl substitution pattern on the 1,4-benzodioxine scaffold is not functionally interchangeable with non-fluorinated (CAS 93637-87-7), mono-fluorinated (CAS 101018-97-7), or regioisomeric 3,5-difluorinated (CAS 951885-32-8) analogs. The ortho,ortho'-difluoro arrangement on the benzoyl ring imposes a distinct conformational preference and electronic environment at the carbonyl linker that cannot be replicated by other substitution patterns . In the broader class of 2,6-difluorophenyl-substituted compounds, this substitution motif has been shown to confer quantitatively different pharmacological profiles compared to non-fluorinated or mono-fluorinated congeners, particularly affecting target binding kinetics and metabolic oxidative stability . Furthermore, the 6-position acylation of the 2,3-dihydro-1,4-benzodioxine system has been demonstrated in antithrombotic compound series to yield regioisomer-dependent biological activity that differs from 7-position substitution, underscoring that even positional isomerism within the same core scaffold produces non-equivalent outcomes . Direct head-to-head quantitative comparisons between the target compound and its closest analogs remain sparse in the peer-reviewed literature, a fact that should guide procurement decisions toward sourcing the exact CAS number rather than presuming class-level equivalence.

Quantitative Differentiation Evidence for 6-(2,6-Difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine (CAS 1097078-33-5) vs. Closest Analogs


Regioisomeric Fluorine Substitution Pattern: 2,6-Difluoro vs. 3,5-Difluoro Benzoyl Analogs

The target compound bears a 2,6-difluorobenzoyl group, whereas the closest regioisomeric analog, 6-(3,5-difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine (CAS 951885-32-8), places the fluorine atoms at meta,meta' positions. Although both compounds share the identical molecular formula C15H10F2O3 and molecular weight 276.23 g/mol, the ortho-fluorine atoms in the target compound introduce steric hindrance around the carbonyl group that is absent in the 3,5-isomer, predictably altering the torsion angle between the benzoyl ring and the carbonyl plane . In established 2,6-difluorophenyl medicinal chemistry series, this ortho-substitution pattern has been associated with modulated target binding kinetics and altered metabolic oxidation rates compared to non-ortho fluorinated counterparts . No direct head-to-head biological comparison between CAS 1097078-33-5 and CAS 951885-32-8 has been published in peer-reviewed literature; this evidence is classified as class-level inference .

Medicinal Chemistry Fluorine Chemistry Structure-Activity Relationship

Fluorine vs. Hydrogen: Physicochemical Differentiation from Non-Fluorinated Parent Analog

The non-fluorinated parent analog, 6-benzoyl-2,3-dihydro-1,4-benzodioxine (CAS 93637-87-7; 2,3-dihydro-1,4-benzodioxin-6-yl(phenyl)methanone), has a molecular formula C15H12O3, a molecular weight of 240.25 g/mol, and a reported LogP of 2.69 . The target compound, with two ortho-fluorine substituents on the benzoyl ring, has a molecular weight of 276.23 g/mol (an increase of 35.98 g/mol or ~15%) and a molecular formula of C15H10F2O3. The addition of two fluorine atoms increases the polar surface area and alters the hydrogen-bonding capacity of the benzoyl carbonyl. In silico estimation (atom-additive XLOGP method) for the target compound yields a calculated LogP of approximately 3.0–3.2, representing an increase of ~0.3–0.5 log units over the non-fluorinated analog . This lipophilicity shift is consistent with the well-established effect of aryl fluorine substitution on partition coefficients . The quantitative LogP difference is a calculated estimate and has not been experimentally verified for CAS 1097078-33-5.

Physicochemical Properties Lipophilicity Drug Design

Benzodioxine Scaffold Positional Reactivity: 6-Acyl vs. 7-Acyl Substitution Regiochemistry

The target compound is specifically acylated at the 6-position of the 2,3-dihydro-1,4-benzodioxine scaffold. Published SAR from a structurally related antithrombotic series demonstrated that 6-position and 7-position regioisomers of 2,3-dihydro-1,4-benzodioxine derivatives exhibit quantitatively different biological activities. In the study by Ilić et al. (2013), the (S)-isomer of a 6-substituted 2,3-dihydro-1,4-benzodioxine derivative showed superior thrombin inhibitory activity compared to its 7-substituted counterpart, with the 6-position regioisomer being the more potent scaffold for this target . Similarly, Xie et al. (2018) demonstrated that 1,4-benzodioxine derivatives with specific 6-position substitution patterns achieved GPIIb/IIIa antagonistic activity with an IC50 of 2.3 μM for the most potent compound (9-2p), validating the 6-position as a productive vector for biological activity in this scaffold class . The target compound, bearing a 2,6-difluorobenzoyl group at the 6-position, is thus positioned within a scaffold region known to engage biological targets; the 7-acyl regioisomer would not be expected to reproduce this engagement profile.

Regioselective Synthesis Antithrombotic Agents Thrombin Inhibition

Commercial Purity Benchmarking Across Vendors for CAS 1097078-33-5

Commercial purity specifications for 6-(2,6-difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine (CAS 1097078-33-5) vary across suppliers, which is a procurement-relevant differentiator. Leyan supplies the compound at 95% purity (Catalog No. 2002199) . Enamine offers the compound at 95.0% purity (Catalog EN300-196268) . In contrast, the structurally similar 3,5-difluoro regioisomer (CAS 951885-32-8) is available from Leyan at 98% purity (Catalog No. 1628539), and the non-fluorinated analog (CAS 93637-87-7) is available at 98% purity from Leyan (Catalog No. 1396402) . The 2%–3% purity differential between the target compound and its analogs may reflect differences in synthetic accessibility and purification challenges specific to the 2,6-difluorobenzoyl acylation of the benzodioxine core. Users requiring the highest available purity for sensitive assays should verify lot-specific certificates of analysis.

Chemical Procurement Quality Control Research-Grade Standards

2,6-Difluorobenzoyl Pharmacophore: Established SAR Advantages Over Non-Fluorinated and Mono-Fluorinated Benzoyl Analogs

The 2,6-difluorobenzoyl pharmacophore is a recognized privileged fragment in medicinal chemistry with documented advantages over non-fluorinated and mono-fluorinated benzoyl groups. In the foundational SAR study by Roe et al. (1968), 2,6-difluorophenyl-substituted compounds demonstrated quantitatively distinct pharmacological activity profiles compared to their non-fluorinated, 2-fluoro, 4-fluoro, and 2,4-difluoro analogs, establishing that the specific 2,6-difluoro arrangement is not functionally equivalent to other fluorination patterns . More broadly, ortho-fluorine substitution on aryl rings is known to increase oxidative metabolic stability by deactivating the aromatic ring toward cytochrome P450-mediated hydroxylation, and the symmetrical 2,6-difluoro pattern blocks both ortho positions simultaneously, a feature absent in mono-fluoro (e.g., 4-fluoro analog CAS 101018-97-7) or 3,5-difluoro analogs . This class-level evidence supports the expectation that CAS 1097078-33-5 would exhibit differentiated metabolic stability compared to its non-fluorinated and mono-fluorinated benzodioxine-benzoyl analogs, though direct experimental confirmation specific to this compound is not available in the published literature.

Fluorine SAR Metabolic Stability Drug Discovery

Limitation Advisory: Paucity of Direct Comparative Biological Data for CAS 1097078-33-5

An exhaustive search of PubMed, BindingDB, ChEMBL, Google Scholar, and patent databases (WIPO, EPO, USPTO) as of May 2026 identified no peer-reviewed publication, patent, or authoritative database entry containing direct quantitative biological activity data (IC50, Ki, EC50, Kd) for 6-(2,6-difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine (CAS 1097078-33-5). No entry for this compound was found in ChEMBL, BindingDB with matching SMILES, or PubChem BioAssay. All evidence presented in this guide is therefore categorized as either Class-level inference (derived from structurally related 2,6-difluorophenyl compounds and 1,4-benzodioxine derivatives) or Supporting evidence (physicochemical and vendor-specification data) . This evidence gap is itself a critical procurement consideration: users requiring compounds with established biological annotation should consider whether this compound's structural novelty justifies the absence of supporting activity data relative to better-characterized benzodioxine library members.

Evidence Gap Data Transparency Procurement Risk

Application Scenarios for 6-(2,6-Difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine (CAS 1097078-33-5) Grounded in Verified Evidence


Medicinal Chemistry Scaffold Diversification Using a 2,6-Difluorobenzoyl-1,4-Benzodioxine Building Block

Laboratories engaged in fragment-based drug discovery or scaffold-hopping campaigns can employ CAS 1097078-33-5 as a building block that combines two privileged structural motifs: the 1,4-benzodioxine core and the 2,6-difluorobenzoyl pharmacophore. The 2,6-difluoro substitution pattern provides simultaneous blockade of both ortho positions on the benzoyl ring, which class-level evidence indicates may confer enhanced metabolic oxidative stability relative to non-fluorinated (CAS 93637-87-7) and mono-fluorinated (CAS 101018-97-7) benzodioxine analogs . The 6-position acylation of the benzodioxine scaffold is validated as a productive vector for biological target engagement, as demonstrated by the GPIIb/IIIa antagonistic activity (IC50 = 2.3 μM) and antiplatelet activity (IC50 = 41.7 μM ADP-induced, 22.2 μM thrombin-induced) of optimized 1,4-benzodioxine derivatives by Xie et al. (2018) . This compound is appropriate as a starting point for SAR expansion libraries where fluorine-mediated metabolic stability and 6-position scaffold derivatization are priority design parameters.

Regioisomer-Controlled Chemical Biology Probe Development

For target identification and chemical biology studies requiring precise control over probe structure, CAS 1097078-33-5 offers a defined 2,6-difluoro regioisomer that is chemically distinguishable from its 3,5-difluoro counterpart (CAS 951885-32-8). Although no direct biological comparison data exist for these two regioisomers, the ortho-fluorine atoms in the target compound create a distinct steric and electronic environment around the carbonyl linker that is absent in the 3,5-isomer . Researchers developing affinity probes, photoaffinity labels, or PROTAC conjugates where linker attachment geometry is critical should preferentially source the exact regioisomer to maintain structural consistency across their compound series. The 95% minimum purity specification supports use in biochemical assays following optional re-purification. The documented commercial availability from multiple suppliers (Enamine, Leyan, Biosynth) ensures supply chain resilience for multi-stage probe development programs .

Fluorinated Benzodioxine Intermediate for Agrochemical or Material Science Synthesis

The 2,6-difluorobenzoyl group is a recurring motif in insecticidal benzoylurea chemistry (e.g., diflubenzuron, novaluron), where the ortho,ortho'-difluoro substitution contributes to both target binding and environmental persistence profiles . While CAS 1097078-33-5 itself has not been evaluated for insecticidal activity, its structural components—the 2,6-difluorobenzoyl electrophile and the 2,3-dihydro-1,4-benzodioxine nucleophilic scaffold—are individually validated in agrochemical design . The compound may serve as a versatile intermediate for the synthesis of novel benzoylurea analogs, benzodioxine-containing heterocycles, or fluorinated polymer precursors. Its molecular weight (276.23 g/mol) and moderate calculated lipophilicity (estimated LogP ~3.0–3.2) place it within a favorable property space for both agrochemical lead-like and fragment-like compound collections . Users should verify purity by HPLC or NMR prior to use as a synthetic intermediate, given the 95% minimum commercial specification.

Computational Chemistry and In Silico Screening Library Member

Given the complete absence of published biological annotation for CAS 1097078-33-5 , this compound is particularly well-suited for inclusion in virtual screening libraries and machine learning training sets where structural novelty is prioritized over known activity. The compound's well-defined 2D/3D structure (InChI Key UWWFHJZRQCZMOS-UHFFFAOYSA-N, verified SMILES), moderate molecular weight (276.23 g/mol), and the presence of fluorine atoms (enabling 19F NMR as a potential orthogonal detection method) make it an attractive candidate for computational docking studies, pharmacophore modeling, and free-energy perturbation calculations aimed at prospectively evaluating the 2,6-difluorobenzoyl-1,4-benzodioxine chemotype against protein targets of interest . Its calculated physicochemical parameters (MW 276.23, estimated LogP ~3.0–3.2) comply with Lipinski's Rule of Five, supporting its suitability for oral drug-like chemical space exploration.

Quote Request

Request a Quote for 6-(2,6-Difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.